molecular formula C17H27O4P B14591380 Dibutyl (2-methoxy-2-phenylethenyl)phosphonate CAS No. 61463-87-4

Dibutyl (2-methoxy-2-phenylethenyl)phosphonate

Cat. No.: B14591380
CAS No.: 61463-87-4
M. Wt: 326.4 g/mol
InChI Key: CWLYLUTXCMODES-UHFFFAOYSA-N
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Description

Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is a chemical compound with the molecular formula C16H25O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a (2-methoxy-2-phenylethenyl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of dibutyl phosphite with a suitable (2-methoxy-2-phenylethenyl) halide under basic conditions. The reaction is usually carried out in an inert solvent such as toluene or THF, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Substitution: Halogenating agents or nucleophiles such as amines and alcohols.

    Hydrolysis: Strong acids like HCl or bases like NaOH.

Major Products

Scientific Research Applications

Dibutyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dibutyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphorylation. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphite: Similar in structure but lacks the (2-methoxy-2-phenylethenyl) group.

    Dimethyl phosphonate: A simpler phosphonate ester with different alkyl groups.

    Triphenyl phosphite: Contains phenyl groups instead of butyl groups.

Uniqueness

Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to the presence of the (2-methoxy-2-phenylethenyl) group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required .

Properties

CAS No.

61463-87-4

Molecular Formula

C17H27O4P

Molecular Weight

326.4 g/mol

IUPAC Name

(2-dibutoxyphosphoryl-1-methoxyethenyl)benzene

InChI

InChI=1S/C17H27O4P/c1-4-6-13-20-22(18,21-14-7-5-2)15-17(19-3)16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3

InChI Key

CWLYLUTXCMODES-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCCC

Origin of Product

United States

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